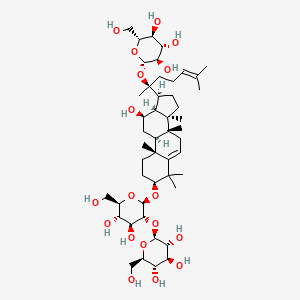
5,6-Didehydroginsenoside Rd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Didehydroginsenoside Rd is a minor novel dammarane-type saponin isolated from the dried roots of Panax notoginseng, a well-known herb commonly used as a medicine and dietary supplement . This compound is part of the triterpene saponins family, which are considered the major bioactive constituents in Panax notoginseng .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,6-Didehydroginsenoside Rd is typically isolated from the methanolic extract of the dried roots of Panax notoginseng . The isolation process involves several chromatographic techniques, including the use of a Zorbax SB-C18 column . The structures of the new compounds are elucidated on the basis of spectroscopic and chemical methods .
Industrial Production Methods: Currently, there is limited information on the industrial production methods specifically for this compound. Most of the production is carried out on a laboratory scale through extraction from Panax notoginseng roots .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Didehydroginsenoside Rd undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions are typically other ginsenosides or modified saponins with varying biological activities .
Wissenschaftliche Forschungsanwendungen
5,6-Didehydroginsenoside Rd has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, it is studied for its unique structural properties and potential to form various derivatives through chemical reactions .
Biology: In biology, it is researched for its role in cellular processes and its potential as a bioactive compound .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and immunoregulatory properties .
Industry: In the industry, it is explored for its potential use in the development of new drugs and health supplements .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5,6-Didehydroginsenoside Rd include other ginsenosides such as ginsenoside Rd, ginsenoside Rb1, and ginsenoside Rg3 .
Uniqueness: What sets this compound apart from other ginsenosides is its unique structural features and specific biological activities . It has shown significant potential in reducing atherosclerotic lesions and inhibiting vascular inflammation .
Eigenschaften
Molekularformel |
C48H80O18 |
|---|---|
Molekulargewicht |
945.1 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,8R,9S,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H80O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,12,23-27,29-43,49-60H,9,11,13-21H2,1-8H3/t23-,24+,25+,26+,27+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45-,46+,47+,48-/m0/s1 |
InChI-Schlüssel |
ALYHYIXFUOUIHJ-ZHCFMDLLSA-N |
Isomerische SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC=C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


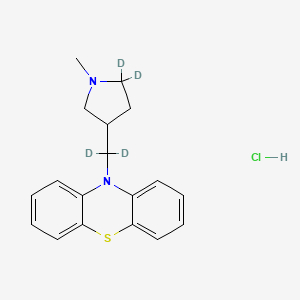
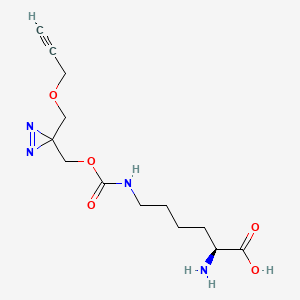
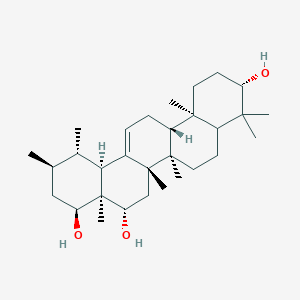
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)

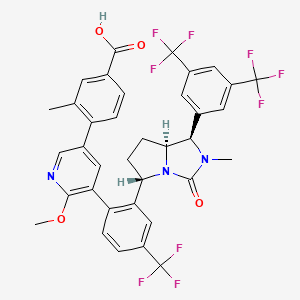
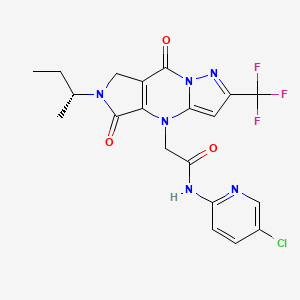
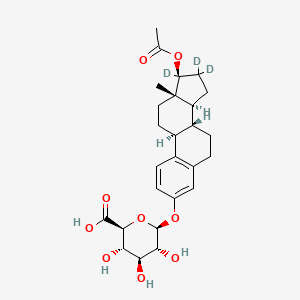
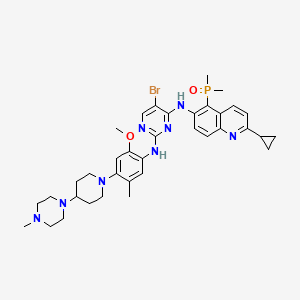
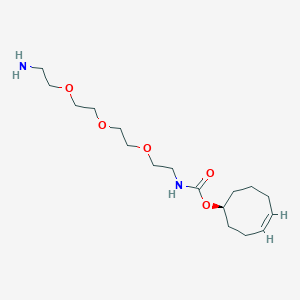
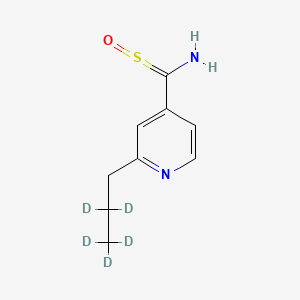
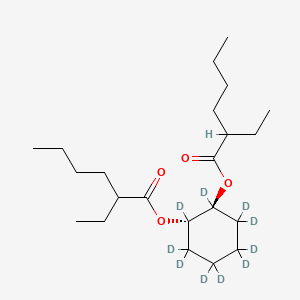
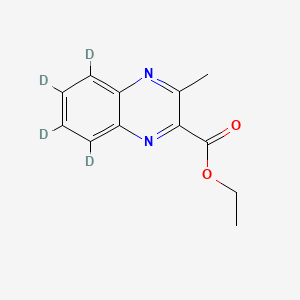
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
